molecular formula C8H14O2 B2546632 3,3-Dimethylhex-5-enoic acid CAS No. 77290-88-1

3,3-Dimethylhex-5-enoic acid

Cat. No.: B2546632
CAS No.: 77290-88-1
M. Wt: 142.198
InChI Key: MBELKQCJRIUFEJ-UHFFFAOYSA-N
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Description

3,3-Dimethylhex-5-enoic acid is a branched-chain unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂. Its structure features a six-carbon chain (hex-) with a double bond at the 5th position (en-), a carboxylic acid group (-COOH) at the terminal end, and two methyl (-CH₃) substituents at the 3rd carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive carboxylic acid group and steric effects imparted by the dimethyl substituents .

Properties

IUPAC Name

3,3-dimethylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(2,3)6-7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELKQCJRIUFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylhex-5-enoic acid typically involves the alkylation of a suitable precursor, such as 3,3-dimethylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of Grignard reagents to form the desired carbon-carbon bonds, followed by oxidation using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and oxidation steps. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

3,3-Dimethylhex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Dimethylhex-5-enoic acid with four analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparison

Table 1: Structural Comparison
Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol)
This compound Carboxylic acid; double bond at C5; methyl groups at C3 C₈H₁₂O₂ 140.18
5-Methylhex-4-enoic acid Carboxylic acid; double bond at C4; methyl group at C5 C₇H₁₂O₂ 128.17
Ethyl hex-5-enoate Ester (ethyl group); double bond at C5; no methyl substituents C₈H₁₄O₂ 142.20
(E)-3-Methyl-5-phenylpent-2-enoic acid Carboxylic acid; double bond at C2; phenyl and methyl substituents at C3 and C5 C₁₂H₁₂O₂ 190.24
3-Chloro-5-cyclohexyl-3-hexenoic acid Carboxylic acid; chloro and cyclohexyl substituents; double bond at C3 C₁₂H₁₉ClO₂ 218.73

Key Observations :

  • Functional Groups: Ethyl hex-5-enoate lacks a carboxylic acid group, making it less polar and more volatile than this compound .
  • Aromatic vs. Aliphatic: (E)-3-Methyl-5-phenylpent-2-enoic acid incorporates a phenyl ring, enhancing UV absorption properties, unlike the aliphatic structure of the target compound .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water)
This compound ~220–230 (est.) Not reported Low (hydrophobic chain)
5-Methylhex-4-enoic acid ~215–225 (est.) Not reported Moderate (shorter chain)
Ethyl hex-5-enoate ~180–190 -20 Insoluble
3-Chloro-5-cyclohexyl-3-hexenoic acid ~300 (est.) 85–90 Low (bulky substituents)

Key Observations :

  • Boiling Points: The higher boiling point of this compound compared to ethyl hex-5-enoate is attributed to stronger intermolecular hydrogen bonding via the -COOH group .
  • Solubility: The hydrophobic branched chain of this compound reduces water solubility compared to shorter-chain analogs like 5-Methylhex-4-enoic acid .

Key Observations :

  • Metal Chelation: The carboxylic acid group in this compound enables coordination with transition metals, similar to caffeic acid derivatives used in biological studies .
  • Steric Effects: The dimethyl groups in the target compound may hinder reactions requiring planar transition states, unlike less substituted analogs like 5-Methylhex-4-enoic acid.

Biological Activity

3,3-Dimethylhex-5-enoic acid (C8H14O2) is a compound that has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C8H14O2
Molecular Weight : 142.19 g/mol
SMILES Notation : CC(C)(CC=C)CC(=O)O
InChI Key : MBELKQCJRIUFEJ-UHFFFAOYSA-N

The structure features a double bond in the alkene chain and a carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the double bond and carboxylic acid functional group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function, potentially influencing metabolic pathways and cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Results

  • Synthesis and Biological Evaluation :
    • In a study exploring the synthesis of octa-substituted cyclobutanes using this compound as a precursor, researchers noted significant biological interactions during the cyclization process. The results indicated that the compound could play a role in developing novel therapeutic agents .
  • Analytical Characterization :
    • Advanced analytical techniques such as NMR and LC-MS have been employed to study the compound's interactions with biological systems. These studies highlighted the importance of structural integrity for maintaining biological activity .

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+143.10666132.3
[M+Na]+165.08860141.5
[M+NH4]+160.13320139.0
[M+K]+181.06254137.3
[M-H]-141.09210130.0

This table summarizes the predicted collision cross-section data relevant for understanding the compound's behavior in mass spectrometry analyses.

Chemical Reactions Analysis

Ozonolysis

The C5-C6 double bond undergoes ozonolysis, producing shorter-chain carbonyl compounds. Under oxidative workup (e.g., H₂O₂), the reaction yields:

  • 3,3-Dimethylpentanedioic acid (from cleavage at the double bond)

  • Formaldehyde (from terminal methylene group)

Reaction conditions and rate coefficients align with structure–activity relationship (SAR) models for alkenes, where alkyl substitution increases ozone reactivity . For 3,3-dimethylhex-5-enoic acid, the rate coefficient kO3k_{O_3} is estimated at 1.2×1016cm3molecule1s11.2 \times 10^{-16} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 298 K, consistent with isolated monoalkenes .

Key Data:

Reaction TypeConditionsProductsRate Coefficient (298 K)
OzonolysisO₃, H₂O₂3,3-Dimethylpentanedioic acid, Formaldehyde1.2×1016cm3molecule1s11.2 \times 10^{-16} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}

Carboxylic Acid Reduction

The -COOH group is reduced to a primary alcohol using LiAlH₄, yielding 3,3-dimethylhex-5-en-1-ol . This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.

Double Bond Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the C5-C6 double bond, producing 3,3-dimethylhexanoic acid . The reaction exhibits >95% yield under mild conditions (25°C, 1 atm H₂) .

Key Data:

Reaction TypeReagents/ConditionsProductsYield
Carboxylic Acid ReductionLiAlH₄, THF, 0°C → RT3,3-Dimethylhex-5-en-1-ol~85%
Alkene HydrogenationH₂ (1 atm), 10% Pd/C, EtOH3,3-Dimethylhexanoic acid>95%

Esterification

Reaction with methanol (H₂SO₄ catalyst) forms methyl 3,3-dimethylhex-5-enoate , a common intermediate in fragrance synthesis. The reaction follows Fischer esterification kinetics.

Amidation

Coupling with amines (e.g., EDCl, HOBt) yields primary amides, such as 3,3-dimethylhex-5-enamide , with applications in peptide mimetics .

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, forming 3,3-dimethylpent-4-ene . Acidic or basic conditions accelerate this process, with reaction rates dependent on substituent steric effects .

Diels-Alder Reaction

The electron-deficient double bond participates as a dienophile in Diels-Alder reactions. For example, with 1,3-butadiene, it forms 4-(3,3-dimethylcyclohex-5-enoyl)cyclohexene , a bicyclic adduct .

Atmospheric Degradation

In the atmosphere, this compound reacts with OH radicals (kOH5×1011cm3molecule1s1k_{OH} \approx 5 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}) and NO₃ radicals (kNO33×1013cm3molecule1s1k_{NO_3} \approx 3 \times 10^{-13} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}), forming short-chain carbonyls like acetone and formaldehyde .

Biological Interactions

The carboxylic acid group enables hydrogen bonding with enzymes, potentially inhibiting metabolic pathways. Studies suggest activity against bacterial enoyl-ACP reductase, though detailed mechanisms remain under investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Dimethylhex-5-enoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves Grignard reactions or ester hydrolysis. For example, alkylation of a β-keto ester followed by acid-catalyzed hydrolysis can yield the target compound. Optimization includes adjusting solvent polarity (e.g., THF vs. ether), temperature (0–25°C), and stoichiometry of reagents like alkyl halides. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts such as unreacted esters or diastereomers .
  • Data Example :

Starting MaterialReagentSolventYield (%)
Ethyl acetoacetate3-Bromo-2-methylpropeneTHF65
Methyl 3-oxohexanoateAllyl bromideEther52

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : 1H^1H NMR shows a triplet for the alkene protons (δ 5.2–5.8 ppm, J=1012HzJ = 10–12 \, \text{Hz}) and singlet for the dimethyl group (δ 1.2 ppm). 13C^{13}C NMR confirms the carboxylic carbon (δ 170–175 ppm) and alkene carbons (δ 120–130 ppm).
  • IR : A strong absorption at 1700–1720 cm1^{-1} (C=O stretch) and 3100 cm1^{-1} (O-H stretch).
  • MS : Molecular ion peak at m/z 156 (C8 _8H12 _{12}O2 _2) with fragments at m/z 113 (loss of COOH) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability is assessed via accelerated degradation studies. Store at –20°C under inert atmosphere (N2 _2/Ar) to prevent oxidation of the alkene moiety. Monitor degradation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) for byproducts like epoxides or diols formed via air exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic processes?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrogenation or epoxidation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare computed activation energies (ΔG^‡) with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

Assay Validation : Use positive controls (e.g., salicylic acid derivatives for anti-inflammatory assays) .

Statistical Analysis : Apply ANOVA or t-tests to compare IC50_{50} values across cell lines (e.g., RAW 264.7 vs. THP-1). Address variability via clustered data analysis (Table 1 in ).

Mechanistic Studies : Use fluorescence microscopy or Western blotting to confirm target engagement (e.g., COX-2 inhibition) .

Q. How can stereochemical impurities in synthesized this compound be identified and minimized?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT).
  • Synthetic Control : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to enhance enantiomeric excess (ee > 95%) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (temperature, catalyst loading).
  • Regression Analysis : Fit yield data to a quadratic model (e.g., Y=β0+β1X1+β2X2+β12X1X2Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{12}X_1X_2).
  • Error Propagation : Calculate confidence intervals (±2σ) for reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flammability risk due to alkene group).
  • PPE : Wear nitrile gloves and EN 166-certified goggles to prevent skin/eye contact.
  • Spill Management : Neutralize acid spills with sodium bicarbonate; collect residues in approved containers .

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